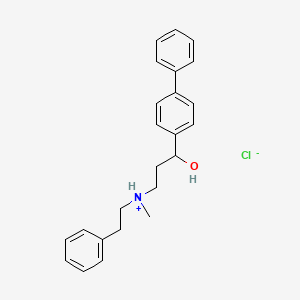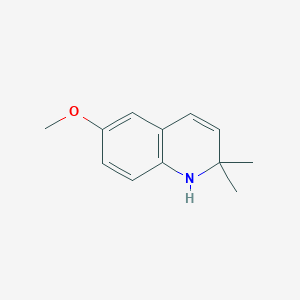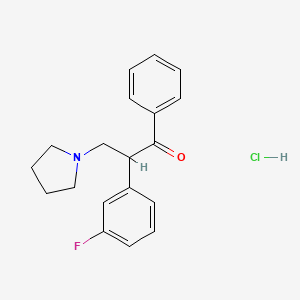
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of m-fluorobenzaldehyde with pyrrolidine and propiophenone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including potential stimulant properties.
Medicine: Explored for potential therapeutic uses, although safety and efficacy need thorough evaluation.
Mécanisme D'action
The mechanism of action of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and resulting in stimulant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone: Without the hydrochloride salt form.
3,4-Methylenedioxypyrovalerone (MDPV): Another substituted cathinone with stimulant properties.
Mephedrone: A well-known substituted cathinone with similar effects.
Uniqueness
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific substitution pattern and the presence of the m-fluorophenyl group, which may influence its pharmacological properties and reactivity compared to other substituted cathinones.
Propriétés
Numéro CAS |
40281-24-1 |
|---|---|
Formule moléculaire |
C19H21ClFNO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO.ClH/c20-17-10-6-9-16(13-17)18(14-21-11-4-5-12-21)19(22)15-7-2-1-3-8-15;/h1-3,6-10,13,18H,4-5,11-12,14H2;1H |
Clé InChI |
LYMCPICMHHGLKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


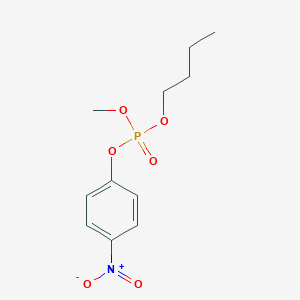
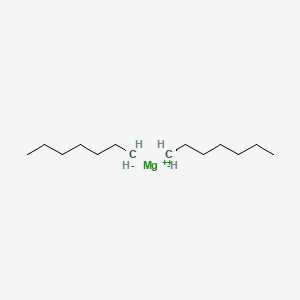
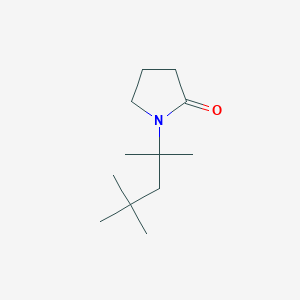
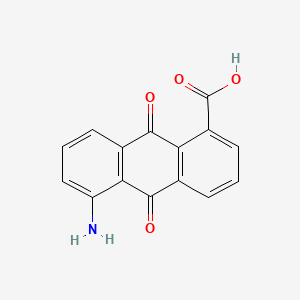


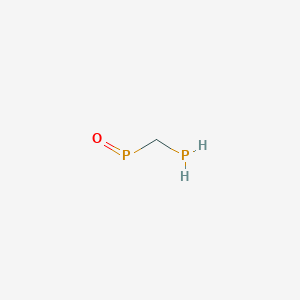
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
